molecular formula C29H29FN4O4 B2560215 N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide CAS No. 1223844-84-5

N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

Cat. No. B2560215
CAS RN: 1223844-84-5
M. Wt: 516.573
InChI Key: ALTPWBKZSUJAEB-UHFFFAOYSA-N
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Description

N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C29H29FN4O4 and its molecular weight is 516.573. The purity is usually 95%.
BenchChem offers high-quality N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Activities

  • Quinazolinone derivatives have shown promising antibacterial activities against a range of Gram-positive and Gram-negative bacteria. Compounds with specific substituents have demonstrated significantly potent activities, suggesting their potential as novel antibacterial agents (Kuramoto et al., 2003).
  • Furthermore, modifications in quinazolinone structures have led to compounds with good antimicrobial activity, highlighting their potential in developing new antimicrobial therapies (Patel & Shaikh, 2011).

Anticancer Activities

  • Research on quinazolinone derivatives has also indicated potent anticancer properties. Specific derivatives have been evaluated against various cancer cell lines, showing moderate to high levels of antitumor activities. This suggests their role in the development of new anticancer agents (Fang et al., 2016).
  • Another study synthesized novel quinazolinone-based derivatives as potential dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, which are critical in cancer progression. The synthesized compound exhibited potent inhibitory activity, underscoring the therapeutic potential of quinazolinone derivatives in cancer treatment (Riadi et al., 2021).

Analgesic and Anti-inflammatory Activities

  • Quinazolinone compounds have been explored for their analgesic and anti-inflammatory properties. A variety of novel quinazolinone acetamides synthesized for this purpose demonstrated promising results, suggesting their application in pain and inflammation management (Alagarsamy et al., 2015).

Imaging and Diagnostic Applications

  • In the quest for new PET (Positron Emission Tomography) agents, quinazolinone derivatives have been synthesized for imaging of EGFR, HER2, and HER3 signaling pathways in cancer diagnostics. This highlights the potential of such compounds in enhancing the accuracy of cancer imaging technologies (Wang, Gao, & Zheng, 2014).

properties

CAS RN

1223844-84-5

Product Name

N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

Molecular Formula

C29H29FN4O4

Molecular Weight

516.573

IUPAC Name

N-butyl-2-[4-[1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide

InChI

InChI=1S/C29H29FN4O4/c1-3-4-15-31-26(35)16-20-10-13-22(14-11-20)34-28(37)23-7-5-6-8-25(23)33(29(34)38)18-27(36)32-21-12-9-19(2)24(30)17-21/h5-14,17H,3-4,15-16,18H2,1-2H3,(H,31,35)(H,32,36)

InChI Key

ALTPWBKZSUJAEB-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)F

solubility

not available

Origin of Product

United States

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